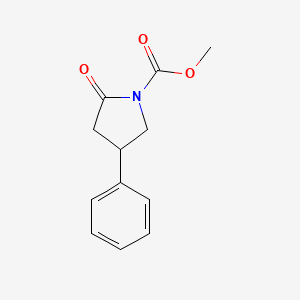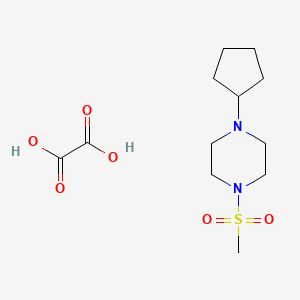
2-(3-iodophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-iodophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, also known as IBO or GW 405833, is a synthetic compound that belongs to the class of benzoxazinone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.
作用机制
The mechanism of action of 2-(3-iodophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets in the body. In the case of Alzheimer's disease, this compound inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their clumping together to form plaques. In the case of GPR84 receptor, this compound acts as a selective antagonist by binding to the receptor and preventing its activation by its natural ligands. In the case of cancer cells, this compound induces apoptosis by activating the caspase cascade, which is a series of enzymes involved in the programmed cell death process.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In the case of Alzheimer's disease, this compound reduces the amount of amyloid-beta peptides in the brain and prevents the formation of plaques. In the case of GPR84 receptor, this compound inhibits the inflammatory response by preventing the activation of the receptor. In the case of cancer cells, this compound induces apoptosis and suppresses cell proliferation, leading to the death of cancer cells.
实验室实验的优点和局限性
One of the main advantages of 2-(3-iodophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is its selectivity towards specific molecular targets, which makes it a valuable tool for studying the function of these targets in various physiological processes. Another advantage is its potential applications in various fields of research, including medicinal chemistry, neuroscience, and cancer research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-(3-iodophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one. In the field of medicinal chemistry, further studies are needed to investigate its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In the field of neuroscience, further studies are needed to elucidate the function of GPR84 receptor and its potential as a therapeutic target for inflammatory diseases. In the field of cancer research, further studies are needed to investigate the potential of this compound as a chemotherapeutic agent and to identify its molecular targets in cancer cells.
合成方法
The synthesis of 2-(3-iodophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one involves the reaction of 3-iodoaniline with 2-hydroxybenzaldehyde in the presence of a base catalyst. The reaction results in the formation of a Schiff base, which is then reduced using sodium borohydride to yield this compound. The overall yield of the synthesis process is around 50%.
科学研究应用
2-(3-iodophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound exhibits neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain.
In neuroscience, this compound has been used as a tool to study the function of G protein-coupled receptors (GPCRs), which are involved in various physiological processes such as neurotransmission, hormone secretion, and immune response. This compound acts as a selective antagonist of the GPR84 receptor, which is involved in the regulation of inflammatory responses.
In cancer research, this compound has been investigated for its potential anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and suppressing cell proliferation.
属性
IUPAC Name |
2-(3-iodophenyl)-2,3-dihydro-1,3-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO2/c15-10-5-3-4-9(8-10)14-16-13(17)11-6-1-2-7-12(11)18-14/h1-8,14H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORHNOMBKHMICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5125030.png)
![ethyl 4-(5-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5125037.png)
![3-[(5-iodo-2-furyl)methylene]-5-(4-methoxyphenyl)-2(3H)-furanone](/img/structure/B5125045.png)
![2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid](/img/structure/B5125048.png)

![(3aS*,6aR*)-N-(tert-butyl)-2-oxo-3-[2-(2-pyridinyl)ethyl]hexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5125057.png)
![1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene](/img/structure/B5125067.png)
![1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5125073.png)
![5-{3-chloro-4-[3-(2-chlorophenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125092.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine](/img/structure/B5125095.png)
![4-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5125110.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125115.png)